molecular formula C12H21NO4 B158272 Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate CAS No. 1838-39-7

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

Cat. No. B158272
CAS RN: 1838-39-7
M. Wt: 243.3 g/mol
InChI Key: OBXXSRPAQLOXJN-UHFFFAOYSA-N
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Description

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate, also known as ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, is an organic compound with the molecular formula C12H21NO4 . It is used as a reagent in the preparation of quinuclidine derivatives .


Synthesis Analysis

This compound is generally synthesized by reacting piperidine with ethyl acetate under appropriate conditions, such as heating and using a catalyst . After the reaction is complete, a pure product is obtained through distillation or similar methods .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is represented by the InChIKey OBXXSRPAQLOXJN-UHFFFAOYSA-N . The Canonical SMILES representation is CCOC(=O)CN1CCC(CC1)C(=O)OCC .


Chemical Reactions Analysis

The kinetics of gas-phase decomposition of ethyl 1-piperidineacetate to the corresponding α-amino acid derivative and ethylene over the temperature range of 360-430°C and pressure range of 26-86Torr has been investigated .


Physical And Chemical Properties Analysis

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate has a molecular weight of 243.30 g/mol . Its density is approximately 1.057 g/cm3 at 15 °C, and it has a boiling point of about 101-103 °C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Multi-component Syntheses : Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is used in one-pot multi-component syntheses, demonstrating its versatility in creating complex heterocyclic compounds under mild and efficient conditions. This approach is considered "green" due to its economic and environmental benefits, including high yields and the avoidance of hazardous intermediates (Krauze et al., 2004).
  • Nucleophilic Aminocarbonylation : The compound serves as an N-nucleophile in palladium-catalyzed aminocarbonylation reactions. It has been applied in synthesizing carboxamides and ketocarboxamides from iodoarenes and iodoalkenes, highlighting its role in introducing nitrogen functionalities into organic molecules (Takács et al., 2014).

Biological Activities and Molecular Structure

  • Antibacterial Properties : Certain derivatives of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate exhibit antibacterial activities. For instance, N-substituted acetamide derivatives containing the azinane and 1,3,4-oxadiazole cores have been evaluated for their effectiveness against various bacterial strains, showing moderate inhibitory potential with enhanced activity against Gram-negative bacteria (Iqbal et al., 2017).
  • Electrochemical Characteristics : The electrochemical oxidation properties of derivatives, such as 4-aryl-2-carbamoylmethylthio-5-ethoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid nitriles, have been explored. Studies reveal that these compounds exhibit facile oxidation, which could be attributed to specific molecular structures facilitating electron transfer processes (Baumane et al., 2005).

Crystal Structure and Synthesis

  • The crystal and molecular structure of derivatives, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been elucidated, demonstrating the importance of hydrogen bonding and C-H…π interactions in stabilizing the crystal lattice. This insight is crucial for understanding the molecular assembly and designing new materials with specific properties (Khan et al., 2013).

properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXXSRPAQLOXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171482
Record name Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

CAS RN

1838-39-7
Record name Ethyl 4-(ethoxycarbonyl)-1-piperidineacetate
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Record name ETHYL 4-(ETHOXYCARBONYL)PIPERIDINE-1-ACETATE
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